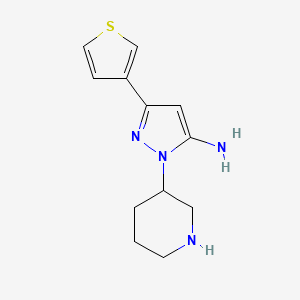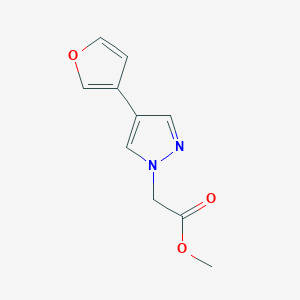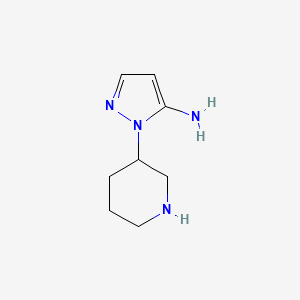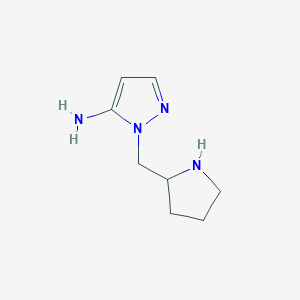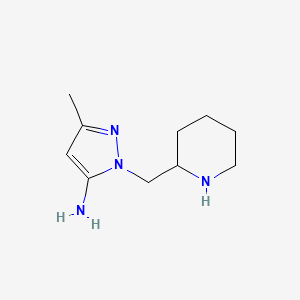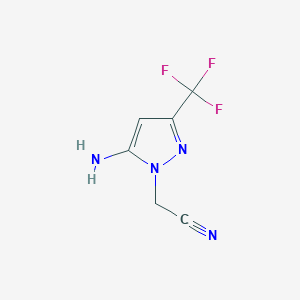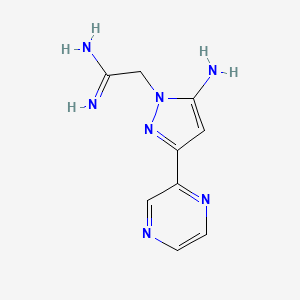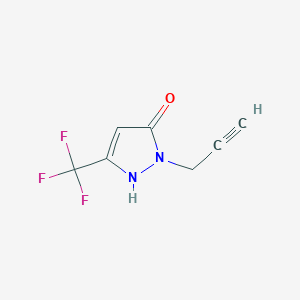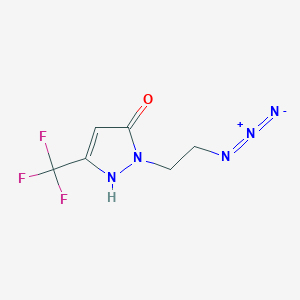
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol has been reported in several studies. For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol was polymerized using sodium periodate . Another study synthesized a series of novel polyurethanes from polycarbonatediol with alkyne groups and 3-((2-azidoethyl)dimethylammonio)propane-1-sulfonate using the copper-catalyzed 1,3-dipolar cycloaddition .Chemical Reactions Analysis
Organic azides, such as this compound, are versatile functional groups in organic chemistry. They are stable in the presence of moisture and air but exhibit peculiar reactivity upon exposure to transition metals, light, or heat . They have been used in various chemical reactions, including Staudinger reductions, Schmidt reactions, Curtius rearrangements, and metal-catalyzed dipolar cycloadditions with alkynes .作用機序
In terms of pharmacokinetics, the properties of a compound can be influenced by various factors such as its size, polarity, and the presence of functional groups. For instance, azides, due to their reactivity, might influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound .
The environment can also affect the action of a compound. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, how it interacts with its targets, and its overall efficacy .
生化学分析
Biochemical Properties
1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as 5-lipoxygenase, which is involved in inflammatory processes . The interaction between this compound and 5-lipoxygenase is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce intracellular reactive oxygen species (ROS) levels in human skin fibroblasts, thereby enhancing cell viability . Furthermore, it induces the expression of genes involved in redox homeostasis, such as heme oxygenase-1, and increases cellular glutathione levels, which are crucial for maintaining cellular redox balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound binds to specific biomolecules, such as enzymes and proteins, altering their conformation and activity. For example, the inhibition of 5-lipoxygenase by this compound involves the binding of the compound to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light and heat may lead to the degradation of this compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over time, with minimal adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound may induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes, which facilitate its conversion to active metabolites . These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through endocytosis and is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These interactions are essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis.
特性
IUPAC Name |
2-(2-azidoethyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-5-4-6(12)11(9-5)3-2-8-10-7/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPMZHGWPMFQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


